2-Bromo-4-chloro-6-methylphenol CAS number lookup
2-Bromo-4-chloro-6-methylphenol CAS number lookup
An In-Depth Technical Guide to 2-Bromo-4-chloro-6-methylphenol (CAS: 54852-68-5)
Introduction
2-Bromo-4-chloro-6-methylphenol is a halogenated phenolic compound that serves as a crucial and versatile building block in synthetic organic chemistry. As a member of the substituted phenol family, its unique arrangement of bromo, chloro, methyl, and hydroxyl functional groups on the aromatic ring imparts distinct reactivity, making it a valuable intermediate for creating more complex molecules.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in the pharmaceutical and agrochemical industries. The strategic positioning of its substituents allows for selective chemical transformations, positioning it as a key starting material for the synthesis of novel bioactive compounds.
Chemical Identity and Physicochemical Properties
Accurate identification is paramount for regulatory compliance, safety, and experimental reproducibility. The definitive identifier for 2-Bromo-4-chloro-6-methylphenol is its Chemical Abstracts Service (CAS) Registry Number: 54852-68-5 .[2][3][4]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 54852-68-5 | PubChem[4], AbacipharmTech[2] |
| IUPAC Name | 2-bromo-4-chloro-6-methylphenol | PubChem[4] |
| Molecular Formula | C₇H₆BrClO | PubChem[4], AKSci[3] |
| SMILES | Cc1cc(Cl)cc(Br)c1O | PubChem[4] |
| InChI Key | AAIDNHOUZKFBTC-UHFFFAOYSA-N | PubChem[4] |
The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, and developing purification strategies and formulation protocols.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 221.48 g/mol | PubChem[4] |
| Appearance | White to off-white crystalline powder | Guidechem[1] (by analogy) |
| Melting Point | 45-47 °C | BuyersGuideChem[5] (for isomer) |
| Boiling Point | ~254.0 °C at 760 mmHg (Predicted) | BuyersGuideChem[5] (for isomer) |
| Density | ~1.7 g/cm³ (Predicted) | BuyersGuideChem[5] (for isomer) |
| Solubility | Sparingly soluble in water | Guidechem[1] (by analogy) |
| XLogP3 | 2.4 | PubChem[4] |
Synthesis and Manufacturing
The synthesis of 2-Bromo-4-chloro-6-methylphenol is typically achieved through the electrophilic halogenation of a suitable phenolic precursor. A logical and industrially relevant approach involves the selective bromination of 4-chloro-2-methylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is weakly activating. The chloro group is deactivating but also ortho-, para-directing. The synthesis must therefore be carefully controlled to achieve the desired regioselectivity.
The workflow below illustrates a plausible synthetic route. The choice of a brominating agent like N-Bromosuccinimide (NBS) over elemental bromine (Br₂) can offer milder reaction conditions and improved selectivity, minimizing the formation of poly-brominated byproducts.
Protocol: Synthesis via Bromination of 4-chloro-2-methylphenol
This protocol is based on established methods for the halogenation of substituted phenols.[6]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methylphenol (1.0 equivalent) in glacial acetic acid.
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Addition of Brominating Agent: To this solution, add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise at room temperature. The use of NBS is critical for controlling the reaction and preventing over-bromination.
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Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Workup: Once the reaction is complete, remove the acetic acid under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Bromo-4-chloro-6-methylphenol.
Chemical Reactivity and Applications
The utility of 2-Bromo-4-chloro-6-methylphenol as a synthetic intermediate stems from the distinct reactivity of its functional groups. This allows for a series of selective modifications to build complex molecular architectures.
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Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide. This allows for O-alkylation (Williamson ether synthesis) or O-acylation to form ethers and esters, respectively. These modifications are common in drug development to alter a molecule's solubility, lipophilicity, and metabolic stability.
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Bromo Group (-Br): The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[7] This differential reactivity is a powerful tool, enabling the selective introduction of new carbon-carbon or carbon-nitrogen bonds at the C2 position.
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Aromatic Ring: The electron-rich phenol ring is susceptible to further electrophilic substitution, although the existing substituents will direct incoming electrophiles to the remaining open position.
Applications in Drug Discovery and Agrochemicals
While direct biological activity data for this specific isomer is limited, its structural motifs are present in many bioactive molecules. Halogenated phenols are crucial intermediates in the synthesis of a wide range of compounds.[8]
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Pharmaceuticals: This compound serves as a precursor for molecules with potential therapeutic properties. Structurally related bromophenols have been investigated for antimicrobial and antioxidant activities.[9] Its derivatives could be explored for applications as analgesics, anti-inflammatory agents, or enzyme inhibitors.[7][10]
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Agrochemicals: The halogenated phenol scaffold is a common feature in herbicides, fungicides, and pesticides.[10] The ability to selectively functionalize 2-Bromo-4-chloro-6-methylphenol makes it an attractive starting point for developing new crop protection agents.
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Material Science: It can also be used in the development of specialized polymers and flame retardants.[1]
Analytical Methodologies
The purity and identity of 2-Bromo-4-chloro-6-methylphenol are typically confirmed using a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography (GC): As outlined in methods like EPA 8041A for phenols, GC coupled with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) is a standard method for analyzing phenolic compounds.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another powerful tool for assessing purity and quantifying the compound.
-
Mass Spectrometry (MS): GC-MS or LC-MS provides definitive structural confirmation by analyzing the molecular weight and fragmentation patterns.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic vibrations of the functional groups, such as the broad O-H stretch of the phenol and C-Br/C-Cl stretches.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, confirming the substitution pattern on the aromatic ring.
Protocol: Purity Analysis by Gas Chromatography (GC-FID)
-
Sample Preparation: Prepare a stock solution of 2-Bromo-4-chloro-6-methylphenol at 1 mg/mL in a suitable solvent like methanol or isopropanol. Create a series of dilutions for calibration.
-
GC System: Use a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) and a Flame Ionization Detector (FID).
-
Instrumental Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Safety and Handling
As a halogenated phenol, 2-Bromo-4-chloro-6-methylphenol requires careful handling. It is classified as an irritant and is harmful if swallowed.[4]
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
2-Bromo-4-chloro-6-methylphenol (CAS: 54852-68-5) is a highly valuable chemical intermediate with significant potential in pharmaceutical and agrochemical research. Its well-defined structure and the differential reactivity of its functional groups provide chemists with a versatile platform for synthesizing novel, high-value compounds. A thorough understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation chemical products.
References
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BuyersGuideChem. 2-Chloro-4-bromo-6-methylphenol | C7H6BrClO. [Link]
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AbacipharmTech. 2-Bromo-4-chloro-6-methylphenol. [Link]
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PubChem. 2-Bromo-4-chloro-6-methylphenol. [Link]
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PubMed. (2010). 2-Bromo-4-chloro-6-[(E)-o-tolyl-imino-meth-yl]phenol. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Bromo-4-chlorophenol in Modern Pharmaceutical Synthesis. [Link]
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Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]
- Google Patents. (2020). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
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U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. [Link]
-
ResearchGate. (2011). Crystal structure of 2-bromo-4-chloro-6-[(4-bromo-phenylimino)methyl]phenol, C13H8Br2ClNO. [Link]
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